alpha-Linolenic Acid-d5

Description

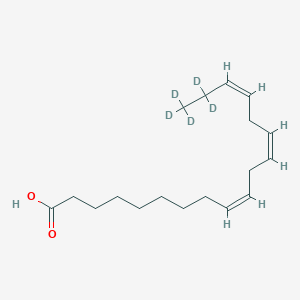

Structure

3D Structure

Properties

IUPAC Name |

(9Z,12Z,15Z)-17,17,18,18,18-pentadeuteriooctadeca-9,12,15-trienoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h3-4,6-7,9-10H,2,5,8,11-17H2,1H3,(H,19,20)/b4-3-,7-6-,10-9-/i1D3,2D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTOSIQBPPRVQHS-HIHMOWEVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC=CCC=CCCCCCCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])/C=C\C/C=C\C/C=C\CCCCCCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H30O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Alpha-Linolenic Acid-d5: Applications in Research and Development

This guide provides a comprehensive technical overview of alpha-Linolenic Acid-d5 (ALA-d5), a deuterated form of the essential omega-3 fatty acid. Designed for researchers, scientists, and drug development professionals, this document delves into the core principles of its application, provides detailed experimental protocols, and explores its significance in modern analytical and metabolic research.

Introduction: The Significance of Isotopic Labeling in Fatty Acid Research

Alpha-linolenic acid (ALA), an essential polyunsaturated fatty acid, is a crucial component of the human diet and the precursor to longer-chain omega-3 fatty acids like eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA).[1][2] Understanding its metabolic fate and accurate quantification in biological systems is paramount for research in nutrition, disease pathology, and pharmacology.[3] The introduction of stable isotopes, such as deuterium (²H or D), into the molecular structure of ALA to create alpha-Linolenic Acid-d5 (ALA-d5) provides a powerful tool for researchers. This isotopic labeling allows for the differentiation of the labeled molecule from its endogenous, unlabeled counterpart by mass spectrometry, without altering its fundamental chemical and biological properties.[4]

ALA-d5 serves two primary roles in scientific research: as a metabolic tracer to elucidate the complex pathways of ALA metabolism in vivo, and as an internal standard for the precise and accurate quantification of unlabeled ALA in various biological matrices.[4][5]

Physicochemical Properties of Alpha-Linolenic Acid-d5

Alpha-Linolenic Acid-d5 is a stable, non-radioactive isotopologue of alpha-linolenic acid. The "d5" designation indicates that five hydrogen atoms in the molecule have been replaced with deuterium atoms.

| Property | Value | Source |

| Chemical Name | 9Z,12Z,15Z-octadecatrienoic-17,17,18,18,18-d5 acid | [6] |

| Synonyms | ALA-d5, FA 18:3-d5 | [6] |

| CAS Number | 145191-04-4 | [6] |

| Molecular Formula | C₁₈H₂₅D₅O₂ | [6] |

| Molecular Weight | ~283.5 g/mol | [6] |

| Appearance | Colorless to light yellow liquid | [4] |

| Storage | -20°C, protected from light, stored under nitrogen | [4] |

The deuteration at the terminal end of the fatty acid chain (positions 17 and 18) is a deliberate design choice. This placement ensures that the isotopic label is retained through many of the initial metabolic steps, such as desaturation and elongation, making it an excellent tracer for studying the conversion of ALA to its longer-chain derivatives.[5]

Core Applications of Alpha-Linolenic Acid-d5

Metabolic Tracer in In Vivo Studies

The use of ALA-d5 as a metabolic tracer allows researchers to follow its absorption, distribution, metabolism, and excretion (ADME) in living organisms. By administering a known amount of ALA-d5 and subsequently analyzing biological samples (e.g., plasma, tissues) over time, the metabolic fate of dietary ALA can be meticulously tracked.[5][7]

A key study in this area involved the oral administration of d5-18:3n-3 ethyl ester to healthy subjects, which allowed for the development of a physiological compartmental model of ALA metabolism.[5] This research provided valuable insights into the conversion rates of ALA to EPA and DHA, highlighting the limited nature of this conversion in humans.[5] Such studies are crucial for establishing dietary recommendations and understanding the factors that influence omega-3 fatty acid biosynthesis.[1]

Experimental Workflow: In Vivo Metabolic Tracer Study

Caption: Workflow for an in vivo metabolic study using ALA-d5.

Internal Standard for Accurate Quantification

In analytical chemistry, particularly in mass spectrometry-based lipidomics, the use of a stable isotope-labeled internal standard is the gold standard for achieving accurate and precise quantification.[8] ALA-d5 is an ideal internal standard for the quantification of endogenous ALA.[6]

The Principle of Stable Isotope Dilution:

-

A known amount of ALA-d5 is added to the biological sample at the beginning of the sample preparation process.

-

The ALA-d5 and the endogenous ALA are co-extracted, derivatized (if necessary), and analyzed together.

-

Because ALA-d5 is chemically identical to ALA, it experiences the same losses during sample preparation and the same ionization efficiency in the mass spectrometer.

-

The mass spectrometer can differentiate between ALA (lower mass) and ALA-d5 (higher mass).

-

By measuring the ratio of the signal from the endogenous ALA to the signal from the known amount of ALA-d5, the absolute concentration of ALA in the original sample can be accurately calculated, correcting for any experimental variability.

This approach is critical in drug development and clinical research, where precise measurements of fatty acid levels can be indicative of disease states or the efficacy of a therapeutic intervention.[9]

Experimental Protocols

Quantification of Alpha-Linolenic Acid in Human Plasma using LC-MS/MS with ALA-d5 Internal Standard

This protocol provides a general framework for the quantification of ALA in human plasma. Optimization of specific parameters may be required depending on the instrumentation and specific study objectives.

Step 1: Sample Preparation and Lipid Extraction

-

Thaw human plasma samples on ice.

-

To 100 µL of plasma in a glass tube, add 10 µL of a known concentration of ALA-d5 in methanol (e.g., 10 µg/mL) and vortex briefly.

-

Add 1 mL of a cold (-20°C) mixture of hexane/isopropanol (3:2, v/v).

-

Vortex vigorously for 2 minutes.

-

Centrifuge at 3000 x g for 10 minutes at 4°C to separate the phases.

-

Carefully transfer the upper organic layer to a new glass tube.

-

Dry the organic extract under a gentle stream of nitrogen.

-

Reconstitute the dried lipid extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Step 2: LC-MS/MS Analysis

-

Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.[10]

-

Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.[11]

-

Mobile Phase B: Acetonitrile/Isopropanol (1:1, v/v) with 0.1% formic acid.[11]

-

Gradient: A suitable gradient to separate ALA from other fatty acids.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Ionization Mode: Negative Electrospray Ionization (ESI-).

-

MRM Transitions:

-

ALA: Precursor ion (m/z) 277.2 -> Product ion (m/z) 277.2 (or a characteristic fragment).

-

ALA-d5: Precursor ion (m/z) 282.2 -> Product ion (m/z) 282.2 (or a characteristic fragment).

-

Step 3: Data Analysis and Quantification

-

Generate a calibration curve using known concentrations of unlabeled ALA spiked with the same amount of ALA-d5 as the samples.

-

Plot the ratio of the peak area of ALA to the peak area of ALA-d5 against the concentration of ALA.

-

Determine the concentration of ALA in the plasma samples by interpolating their peak area ratios from the calibration curve.

Method Validation Parameters:

| Parameter | Typical Value | Source |

| Limit of Detection (LOD) | 0.0032 µg/mL | [10] |

| Limit of Quantification (LOQ) | 0.016 µg/mL | [10] |

| Linearity (R²) | > 0.99 | [12] |

| Recovery | 90-110% | [10] |

| Precision (RSD%) | < 15% | [12] |

Quantification of Alpha-Linolenic Acid in Tissues using GC-MS with ALA-d5 Internal Standard

This protocol outlines a general procedure for the analysis of ALA in tissue samples using Gas Chromatography-Mass Spectrometry (GC-MS). This method requires a derivatization step to convert the fatty acids into their more volatile methyl esters (FAMEs).

Step 1: Sample Preparation and Derivatization

-

Homogenize a known weight of tissue (e.g., 50 mg) in a suitable solvent.

-

Add a known amount of ALA-d5 internal standard.

-

Perform a lipid extraction (e.g., using the Folch method).

-

Dry the lipid extract under nitrogen.

-

To the dried extract, add 1 mL of 14% Boron Trifluoride (BF₃) in methanol.

-

Heat at 100°C for 30 minutes to form the FAMEs.

-

After cooling, add 1 mL of hexane and 1 mL of water, and vortex.

-

Collect the upper hexane layer containing the FAMEs for GC-MS analysis.[13]

Step 2: GC-MS Analysis

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer.[14]

-

Column: A suitable capillary column for FAME analysis (e.g., DB-23, 30 m x 0.25 mm x 0.25 µm).

-

Carrier Gas: Helium.

-

Injection Mode: Splitless.

-

Temperature Program: An optimized temperature gradient to separate the FAMEs.

-

Ionization Mode: Electron Ionization (EI).

-

Mass Analyzer: Quadrupole or Ion Trap.

-

Selected Ion Monitoring (SIM):

-

ALA-FAME: Monitor characteristic ions (e.g., m/z 79, 292).

-

ALA-d5-FAME: Monitor characteristic ions (e.g., m/z 81, 297).

-

Step 3: Data Analysis and Quantification

Quantification is performed similarly to the LC-MS/MS method, by creating a calibration curve and using the ratio of the peak areas of the analyte to the internal standard.

Workflow for Fatty Acid Quantification using a Deuterated Internal Standard

Caption: General workflow for fatty acid quantification.

The Kinetic Isotope Effect: A Note on Deuteration Strategy

The placement of deuterium atoms within a molecule can have a profound impact on its chemical reactivity, a phenomenon known as the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond.[15] This means that reactions involving the breaking of a C-D bond will proceed more slowly than those involving a C-H bond.

In the context of fatty acid research, this has led to two distinct strategies for deuteration:

-

Metabolic Tracers and Internal Standards (e.g., ALA-d5): Deuteration at positions not typically involved in the rate-limiting steps of metabolism, such as the terminal methyl group, ensures that the deuterated molecule behaves identically to its non-deuterated counterpart. This is essential for its role as a tracer and internal standard.

-

Therapeutic Agents: Deuteration at the bis-allylic positions of polyunsaturated fatty acids (the carbons between the double bonds) can significantly slow down the process of lipid peroxidation.[15] This is because the abstraction of a hydrogen atom from these positions is a key step in the oxidative degradation of these molecules. By "reinforcing" these vulnerable sites with deuterium, the rate of oxidation is reduced, which has therapeutic potential for diseases associated with oxidative stress.[15]

Conclusion and Future Perspectives

Alpha-Linolenic Acid-d5 is an indispensable tool for researchers in the fields of lipidomics, nutrition, and drug development. Its utility as both a metabolic tracer and an internal standard allows for the robust and accurate investigation of alpha-linolenic acid's role in health and disease. As analytical technologies continue to advance in sensitivity and resolution, the application of stable isotope-labeled compounds like ALA-d5 will undoubtedly expand, providing deeper insights into the intricate world of lipid metabolism and paving the way for novel therapeutic strategies.

References

-

LIPID MAPS. (n.d.). Fatty Acid Mass Spectrometry Protocol. Retrieved from [Link]

-

ResearchGate. (n.d.). Pathway map of the alpha-linolenic acid metabolism (KEGG) with marked.... Retrieved from [Link]

-

Zhao, Y., et al. (2022). Validation of a multiplexed and targeted lipidomics assay for accurate quantification of lipidomes. Journal of Lipid Research, 63(6), 100218. [Link]

-

Small Molecule Pathway Database. (2025). Alpha Linolenic Acid and Linoleic Acid Metabolism. Retrieved from [Link]

-

ResearchGate. (n.d.). Schematic diagram of α-linolenic acid metabolism pathway. Retrieved from [Link]

-

Du, J., et al. (2012). Chemical synthesis of deuterium-labeled and unlabeled very long chain polyunsaturated fatty acids. Bioorganic & Medicinal Chemistry Letters, 22(17), 5553-5556. [Link]

-

Quehenberger, O., et al. (2010). High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry. Biochimica et Biophysica Acta, 1811(11), 648-656. [Link]

-

Kim, J. Y., et al. (2016). α-Linolenic acid suppresses cholesterol and triacylglycerol biosynthesis pathway by suppressing SREBP-2, SREBP-1a and -1c expression. Journal of Nutritional Biochemistry, 27, 111-120. [Link]

-

LCGC International. (2023). Measuring Fatty Acids and Fatty Acid Methyl Esters Using GC–MS/MS. Retrieved from [Link]

-

Quehenberger, O., et al. (2010). High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry. LIPID MAPS. Retrieved from [Link]

-

Wotherspoon, A. T., et al. (2019). Synthesis of novel deuterated lipids and surfactants. Journal of Neutron Research, 21(1-2), 43-49. [Link]

-

Dodo, K., et al. (2021). Controlled Tetradeuteration of Straight-Chain Fatty Acids: Synthesis, Application, and Insight into the Metabolism of Oxidized Linoleic Acid. Angewandte Chemie International Edition, 60(43), 23376-23383. [Link]

-

Wikipedia. (n.d.). α-Linolenic acid. Retrieved from [Link]

-

Vrhovsek, U., et al. (2014). A rapid LC–MS/MS method for quantitative profiling of fatty acids, sterols, glycerolipids. Metabolomics, 10, 777–792. [Link]

-

Gherghel, A., et al. (2019). Development and Validation of a LC–MS/MS-Based Assay for Quantification of Free and Total Omega 3 and 6 Fatty Acids from Human Plasma. Molecules, 24(2), 329. [Link]

-

Hartler, J., et al. (2021). A quantitative, validated workflow for targeted lipidomics of human plasma. Analyst, 146(6), 1938-1947. [Link]

-

Kenche, V. B., & H-K., F. (2021). The Synthesis of the Very Long Chain Polyunsaturated Fatty Acid (VLC-PUFA) 32:6 n-3. Organic & Biomolecular Chemistry, 19(20), 4479-4482. [Link]

-

Wikipedia. (n.d.). Reinforced lipids. Retrieved from [Link]

-

Kishino, S., et al. (2022). Comprehensive analysis of fatty acid metabolites produced by gut microbiota using LC-MS/MS-based lipidomics. Journal of Lipid Research, 63(12), 100299. [Link]

-

Pawlosky, R. J., et al. (2001). Physiological compartmental analysis of alpha-linolenic acid metabolism in adult humans. Journal of Lipid Research, 42(8), 1257-1265. Retrieved from [Link]

-

Emken, E. A., et al. (1992). Human metabolic studies with deuterated alpha-linolenic acid. Nutrition (Burbank, Los Angeles County, Calif.), 8(3), 213-214. Retrieved from [Link]

-

ResearchGate. (n.d.). Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites. Retrieved from [Link]

-

Zhao, Y., et al. (2022). Validation of a multiplexed and targeted lipidomics assay for accurate quantification of lipidomes. Journal of Lipid Research, 63(6), 100218. Retrieved from [Link]

-

Shimadzu. (2011). High throughput quantitative analysis of polyunsaturated fatty acids in patients with arteriosclerosis disease using LC-MS/MS. Retrieved from [Link]

-

Brodowsky, F., et al. (2004). Analysis of novel hydroperoxides and other metabolites of oleic, linoleic, and linolenic acids by liquid chromatography-mass spectrometry with ion trap MSn. Analytical Biochemistry, 325(2), 269-280. [Link]

-

Graphviz. (2024). DOT Language. Retrieved from [Link]

-

von Rabenau, C. (2022, October 21). Graphviz and dot: Generating Diagrams with Code [Video]. YouTube. [Link]

-

Graphviz. (2022). dot. Retrieved from [Link]

-

Bar-Sela, G., et al. (2009). Importance of using highly pure internal standards for successful liquid chromatography/tandem mass spectrometric bioanalytical assays. Rapid Communications in Mass Spectrometry, 23(17), 2775-2782. [Link]

-

Emken, E. A., et al. (1994). Dietary linoleic acid influences desaturation and acylation of deuterium-labeled linoleic and linolenic acids in young adult males. Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism, 1213(3), 277-288. [Link]

-

Graphviz. (2025). Command Line. Retrieved from [Link]

-

Yuan, Q., et al. (2022). The review of alpha-linolenic acid: Sources, metabolism, and pharmacology. Phytotherapy Research, 36(1), 164-188. [Link]

-

Ellson, J., et al. (2015). Drawing graphs with dot. Graphviz. Retrieved from [Link]

-

ResearchGate. (n.d.). Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. Retrieved from [Link]

-

Vermunt, S. H., et al. (2001). Dietary trans alpha-linolenic acid from deodorised rapeseed oil and plasma lipids and lipoproteins in healthy men: the TransLinE Study. The British Journal of Nutrition, 85(3), 387-392. [Link]

-

National Institutes of Health. (2024). Impact of internal standard selection on measurement results for long chain fatty acids in blood. Retrieved from [Link]

-

Kim, K. B., et al. (2014). α-Linolenic acid: nutraceutical, pharmacological and toxicological evaluation. Food and Chemical Toxicology, 70, 163-178. [Link]

-

Wang, Z., et al. (2013). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. Journal of Pharmaceutical and Biomedical Analysis, 78-79, 207-214. [Link]

-

ResearchGate. (n.d.). Impact of Alpha-linolenic Acid, the Vegetable Omega-3 Fatty Acid, on Cardiovascular Disease and Cognition. Retrieved from [Link]

-

Stark, A. H. (2000). Clinical studies with alpha-linolenic acid and long-chain n-3 fatty acids. The British Journal of Nutrition, 83 Suppl 1, S81-S85. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. α-Linolenic acid: nutraceutical, pharmacological and toxicological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Physiological compartmental analysis of alpha-linolenic acid metabolism in adult humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. caymanchem.com [caymanchem.com]

- 7. Human metabolic studies with deuterated alpha-linolenic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Development and Validation of a LC–MS/MS-Based Assay for Quantification of Free and Total Omega 3 and 6 Fatty Acids from Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. jsbms.jp [jsbms.jp]

- 12. Validation of a multiplexed and targeted lipidomics assay for accurate quantification of lipidomes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. lipidmaps.org [lipidmaps.org]

- 15. Reinforced lipids - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to α-Linolenic Acid-d5: Properties, Applications, and Analytical Methodologies

This guide provides a comprehensive technical overview of alpha-Linolenic Acid-d5 (ALA-d5), a deuterated stable isotope of an essential omega-3 fatty acid. Designed for researchers, scientists, and professionals in drug development and lipidomics, this document delves into the core chemical properties, critical research applications, and detailed analytical protocols for this indispensable scientific tool.

Foundational Concepts: Understanding α-Linolenic Acid-d5

Alpha-Linolenic Acid (ALA) is an essential polyunsaturated omega-3 fatty acid, meaning it cannot be synthesized by the human body and must be obtained through diet.[1][2][3] Found abundantly in plant sources like flaxseed, walnuts, and chia seeds, ALA is the precursor to longer-chain omega-3 fatty acids, such as eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA), which are crucial for cardiovascular health, cognitive function, and inflammatory regulation.[4][5][6][7]

α-Linolenic Acid-d5 is a form of ALA where five hydrogen atoms (H) have been replaced with their stable, non-radioactive isotope, deuterium (D or ²H).[1][8] This isotopic labeling imbues the molecule with a higher mass without significantly altering its chemical reactivity or biological behavior.[8] This subtle yet critical modification makes ALA-d5 an invaluable tool in modern analytical chemistry, primarily serving two functions: as a high-fidelity internal standard for precise quantification and as a metabolic tracer to elucidate complex biological pathways.[1][8][9]

Physicochemical Properties and Structural Integrity

The utility of ALA-d5 in research is grounded in its well-defined chemical and physical characteristics. Understanding these properties is paramount for its correct handling, storage, and application in experimental design.

Key Chemical and Physical Data

| Property | Value | Reference |

| Chemical Formula | C₁₈H₂₅D₅O₂ | [9][10] |

| Molecular Weight | ~283.5 g/mol | [8][10][11] |

| CAS Number | 145191-04-4 | [1][9][10] |

| IUPAC Name | (9Z,12Z,15Z)-17,17,18,18,18-pentadeuteriooctadeca-9,12,15-trienoic acid | [11][12] |

| Common Synonyms | ALA-d5, FA 18:3-d5, α-Linolenic Acid-d5 | [9] |

| Physical Form | Colorless to pale yellow liquid | [13] |

| Solubility | Soluble in DMSO, Ethanol, Methyl Acetate | [1][9] |

| Purity | ≥99% deuterated forms (d₁-d₅) | [9] |

Molecular Structure and Deuterium Labeling

ALA is an 18-carbon carboxylic acid featuring three cis-configured double bonds at the 9th, 12th, and 15th carbon positions from the carboxyl end.[2][6] Commercially available ALA-d5 is typically deuterated at the terminal methyl group and adjacent methylene group (carbons 17 and 18).[9][12]

The placement of deuterium atoms at the omega (ω) end of the fatty acid chain is a deliberate choice. This position is metabolically stable and remote from the sites of enzymatic action (e.g., desaturation and elongation) that occur closer to the carboxyl end. This ensures that the mass difference is retained throughout many metabolic transformations, making it an excellent tracer.

Caption: Chemical structure of α-Linolenic Acid-d5 with deuterated positions.

Core Applications in Scientific Research

The primary value of ALA-d5 lies in its application as an analytical tool to enhance the accuracy and depth of experimental findings.

The Gold Standard: Internal Standard for Quantification

In quantitative mass spectrometry (LC-MS or GC-MS), achieving accuracy is often challenged by matrix effects, variable extraction efficiencies, and instrument fluctuations. A stable isotope-labeled internal standard (SIL-IS) is the most effective solution to this problem.

Causality of Experimental Choice: ALA-d5 is the ideal internal standard for quantifying endogenous ALA. Because it shares nearly identical physicochemical properties with its unlabeled counterpart, it co-elutes during chromatography, extracts with the same efficiency, and exhibits similar ionization behavior in the mass spectrometer's source.[14] However, it is easily distinguished by its higher mass. By spiking a known quantity of ALA-d5 into a sample at the very beginning of the workflow, the ratio of the analyte (ALA) to the internal standard (ALA-d5) can be measured. This ratio remains constant regardless of sample loss or signal suppression, enabling highly accurate and precise quantification.

Experimental Workflow: Quantification of ALA in Plasma

Caption: Workflow for quantitative analysis of ALA using ALA-d5 as an internal standard.

Illuminating Biology: Metabolic Tracer

ALA-d5 serves as a powerful tool for tracing the metabolic fate of dietary ALA within a biological system.[8] Researchers can administer ALA-d5 to cell cultures or in vivo models and then use mass spectrometry to track its conversion into various metabolites.[15]

Key Metabolic Pathways Traceable with ALA-d5:

-

Elongation and Desaturation: Tracking the conversion of ALA-d5 to EPA-d5 and DHA-d5.[5][6]

-

Beta-Oxidation: Monitoring the breakdown of ALA-d5 for energy production.[5]

-

Lipid Synthesis: Observing the incorporation of ALA-d5 into complex lipids like triglycerides, phospholipids, and cholesterol esters.

This approach allows for the precise measurement of metabolic flux and provides clear insights into how factors like diet, genetics, or disease state influence fatty acid metabolism.[15]

Caption: Metabolic fate of α-Linolenic Acid-d5 in biological systems.

Analytical Methodologies: Best Practices and Protocols

The choice of analytical technique is critical for leveraging the full potential of ALA-d5. Mass spectrometry is the cornerstone technology, often coupled with a chromatographic separation step.

Mass Spectrometry (MS) Techniques

-

Gas Chromatography-Mass Spectrometry (GC-MS): A robust and highly reproducible technique for fatty acid analysis.[14][16] A key requirement is the chemical derivatization of the fatty acid's carboxyl group to a more volatile form, typically a fatty acid methyl ester (FAME).[14] GC-MS provides excellent chromatographic separation of different fatty acid isomers.[17]

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is the preferred method for high-sensitivity analysis in complex biological matrices like plasma or tissue homogenates.[18][19] It often does not require derivatization and is capable of analyzing a broad range of lipids simultaneously (lipidomics).[6][19]

Protocol: Sample Preparation and LC-MS/MS Analysis of ALA

This protocol provides a self-validating system for the quantification of ALA from a biological matrix.

1. Sample Preparation and Lipid Extraction: a. To 100 µL of plasma, add 10 µL of a known concentration of α-Linolenic Acid-d5 solution (e.g., 10 µg/mL in ethanol). Vortex briefly. This step is critical; the internal standard must be added before any extraction to account for procedural losses. b. Add 1.5 mL of a 2:1 (v/v) mixture of chloroform:methanol. Vortex vigorously for 2 minutes. c. Add 300 µL of saline solution (0.9% NaCl). Vortex for 1 minute and centrifuge at 2,000 x g for 10 minutes to induce phase separation. d. Carefully collect the lower organic layer containing the lipids using a glass pipette. e. Dry the extracted lipids under a gentle stream of nitrogen gas. f. Reconstitute the dried lipid extract in 100 µL of the initial mobile phase (e.g., 90:10 acetonitrile:water) for LC-MS/MS analysis.

2. LC-MS/MS Instrumentation and Conditions: a. Chromatography:

- Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size) is suitable for separating fatty acids.

- Mobile Phase A: Water with 0.1% formic acid.

- Mobile Phase B: Acetonitrile/Isopropanol (90:10) with 0.1% formic acid.

- Gradient: Run a gradient from 30% B to 100% B over 10 minutes, hold for 5 minutes, and re-equilibrate.

- Flow Rate: 0.3 mL/min. b. Mass Spectrometry:

- Ionization Mode: Electrospray Ionization (ESI) in negative mode is highly effective for detecting the deprotonated carboxylate ion [M-H]⁻.

- Analysis Mode: Multiple Reaction Monitoring (MRM) for highest sensitivity and specificity.

- MRM Transitions:

- ALA: Q1: 277.2 m/z → Q3: 277.2 m/z (Precursor → Product for quantification)

- ALA-d5: Q1: 282.2 m/z → Q3: 282.2 m/z (Precursor → Product for internal standard)

- Rationale: While fragmentation can be used, monitoring the parent ion is often sufficient and highly sensitive for fatty acids in negative mode.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While MS is the primary tool for quantification and tracing, NMR spectroscopy is invaluable for structural confirmation and verifying the position of the deuterium labels on the ALA-d5 standard itself.[20] In the ¹H NMR spectrum of ALA-d5, the signals corresponding to the terminal methyl and adjacent methylene protons would be absent or significantly diminished compared to the spectrum of unlabeled ALA.[21][22] This provides definitive proof of successful and positionally-specific deuteration.

Critical Considerations: Storage and Stability

As a polyunsaturated fatty acid with three double bonds, ALA-d5 is highly susceptible to oxidation when exposed to air, light, and elevated temperatures.[2][13] Oxidative degradation compromises the integrity of the standard, leading to inaccurate quantification.

Best Practices for Storage and Handling:

-

Storage: Store at -20°C or lower in its original sealed container.[1][9] Ampules are often sealed under an inert gas like nitrogen or argon to prevent oxidation.[1][5]

-

Handling: Once opened, use freshly opened, high-purity solvents for dilutions.[1] Aliquot the standard into smaller, single-use vials to minimize freeze-thaw cycles and exposure to air. Protect solutions from light by using amber vials or covering them with foil.

-

Stability: The stability of the compound in solution is typically guaranteed for at least 2 years when stored properly at -20°C.[9] However, for quantitative work, it is advisable to use freshly prepared working solutions.

Conclusion

α-Linolenic Acid-d5 is more than just a chemical reagent; it is a precision instrument for the modern life scientist. Its role as a stable isotope-labeled internal standard provides the foundation for accurate, reproducible quantification of its endogenous counterpart, a critical need in clinical chemistry, nutritional science, and drug development. Furthermore, its utility as a metabolic tracer empowers researchers to dissect the complex and dynamic pathways of omega-3 fatty acid metabolism with unparalleled clarity. Proper understanding of its chemical properties, adherence to validated analytical protocols, and meticulous handling are the keys to unlocking the full potential of this essential scientific tool.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 129848552, d5-alpha-Linolenic acid. [Link]

-

Oger, C., et al. (2016). Approach to the synthesis of a deuterated α-linolenic acid for the determination of the mechanism involved in the formation of its cyclic fatty acid monomers. ResearchGate. [Link]

-

Chemsrc. α-Linolenic Acid-d5 | CAS#:145191-04-4. [Link]

-

Wikipedia. α-Linolenic acid. [Link]

-

A&A Pharmachem. Alpha-Linolenic Acid: Applications and Sourcing for Industrial Use. [Link]

-

Yashiroda, Y., et al. (2019). Controlled Tetradeuteration of Straight‐Chain Fatty Acids: Synthesis, Application, and Insight into the Metabolism of Oxidized Linoleic Acid. Chemistry – A European Journal. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, CDCl3, experimental) (HMDB0001388). [Link]

-

Du, J., et al. A reliable and sensitive method for comprehensive analysis of free fatty acids and fatty acid composition of complex lipids in biological material. NIH Public Access. [Link]

-

Dodo, K., et al. (2015). Synthesis of deuterated γ-linolenic acid and application for biological studies: metabolic tuning and Raman imaging. Chemical Communications. [Link]

-

LIPID MAPS. Alpha-Linolenic acid. [Link]

-

ResearchGate. Selected regions of the STD‐NMR spectra of α‐linolenic acid (ALA)... [Link]

-

ResearchGate. NMR analysis data of alpha-linolenic acid. (a) 1HNMR δ/ppm; (b) 13CNMR... [Link]

-

Pawlosky, R. J., et al. (1994). Dietary linoleic acid influences desaturation and acylation of deuterium-labeled linoleic and linolenic acids in young adult males. Biochimica et Biophysica Acta. [Link]

-

Redalyc. Ultrasound-assisted extraction for the determination of α-linolenic and linoleic acid in vegetable oils by high performance liquid chromatography. [Link]

-

Wang, Y., et al. (2016). Analysis of linolenic acid isomers by gas chromatography - mass spectrometry. Modern Food Science and Technology. [Link]

-

Semantic Scholar. ISOLATION OF ALPHA LINOLENIC ACID FROM LINSEED OIL AND ITS IDENTIFICATION BY GAS CHROMATOGRAPHY. [Link]

-

Ahn, D. U., et al. (1996). Effects of dietary α-linolenic acid on the fatty acid composition, storage stability and sensory characteristics of pork loin. Meat Science. [Link]

-

World Journal of Pharmacy and Pharmaceutical Sciences. VALIDATION OF ANALYTICAL METHODS AND DETERMINATION OF ALPHA-LINOLENIC ACID (OMEGA 3) AND LINOLEIC ACID (OMEGA 6) IN SOME FORMULA MILK PRODUCT. [Link]

-

Magritek. Characterizing fatty acids with advanced multinuclear NMR methods. [Link]

-

Pan, A., et al. (2014). Health benefits of plant-derived α-linolenic acid. The American Journal of Clinical Nutrition. [Link]

-

Li, D., et al. (2021). The review of alpha-linolenic acid: Sources, metabolism, and pharmacology. Phytotherapy Research. [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. α-Linolenic acid - Wikipedia [en.wikipedia.org]

- 3. The review of alpha-linolenic acid: Sources, metabolism, and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. LIPID MAPS [lipidmaps.org]

- 6. Alpha-Linolenic Acid Metabolism Service - Creative Proteomics [metabolomics.creative-proteomics.com]

- 7. Health benefits of plant-derived α-linolenic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. biosynth.com [biosynth.com]

- 9. caymanchem.com [caymanchem.com]

- 10. α-Linolenic Acid-d5 | CAS#:145191-04-4 | Chemsrc [chemsrc.com]

- 11. d5-alpha-Linolenic acid | C18H30O2 | CID 129848552 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Page loading... [wap.guidechem.com]

- 13. datasheets.scbt.com [datasheets.scbt.com]

- 14. jianhaidulab.com [jianhaidulab.com]

- 15. Dietary linoleic acid influences desaturation and acylation of deuterium-labeled linoleic and linolenic acids in young adult males - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. [PDF] ISOLATION OF ALPHA LINOLENIC ACID FROM LINSEED OIL AND ITS IDENTIFICATION BY GAS CHROMATOGRAPHY | Semantic Scholar [semanticscholar.org]

- 17. researchgate.net [researchgate.net]

- 18. Controlled Tetradeuteration of Straight‐Chain Fatty Acids: Synthesis, Application, and Insight into the Metabolism of Oxidized Linoleic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 19. α-Linolenic Acid Analysis Service - Creative Proteomics [creative-proteomics.com]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. magritek.com [magritek.com]

Authored by a Senior Application Scientist

An In-depth Technical Guide to the Synthesis of Deuterated α-Linolenic Acid

Introduction: The Significance of Deuterated α-Linolenic Acid

Alpha-linolenic acid (ALA), an essential omega-3 polyunsaturated fatty acid (PUFA), is a fundamental component of cellular membranes and a precursor to longer-chain omega-3 fatty acids like eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA).[1] Its three cis-double bonds at the Δ9, Δ12, and Δ15 positions make it particularly susceptible to oxidation at its two bis-allylic sites (C-11 and C-14). This oxidative degradation is implicated in the pathophysiology of numerous diseases, including age-related neurodegenerative disorders.[2][3]

The strategic replacement of hydrogen atoms with their stable isotope, deuterium (²H or D), offers a powerful tool for researchers, scientists, and drug development professionals.[] This isotopic reinforcement, particularly at the oxidation-prone bis-allylic positions, dramatically slows the rate of lipid peroxidation due to the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making the abstraction of a deuterium atom by reactive oxygen species (ROS) the rate-limiting step in the oxidation cascade.[2][5]

This guide provides a comprehensive technical overview of the primary synthetic strategies for producing deuterated α-linolenic acid, detailing the underlying chemical logic, step-by-step experimental protocols, and analytical validation methods. The applications of deuterated ALA are vast, ranging from its use as a metabolic tracer to track lipid pathways in vivo to its development as a potential therapeutic agent to mitigate oxidative stress.[][6][7][8]

Core Synthetic Strategies: A Comparative Analysis

The synthesis of deuterated ALA can be broadly categorized into two approaches: a de novo synthesis using deuterated building blocks, which offers precise control over deuterium placement, and direct hydrogen-isotope exchange (HIE) on a pre-existing fatty acid backbone, which can be simpler but less specific.

Strategy 1: De Novo Synthesis via Deuterated Precursors

This bottom-up approach provides unparalleled control over the exact location and number of deuterium atoms incorporated. The core principle involves the synthesis of smaller deuterated fragments—typically alkynes—which are then coupled and stereoselectively reduced to construct the final (all-cis)-polyunsaturated fatty acid chain.

The use of deuterated terminal alkynes is particularly valuable as they serve as versatile precursors to a range of deuterated molecules, including the Z-alkenes necessary for ALA.[9] Modern catalytic methods have made the synthesis of these precursors highly efficient. Copper-catalyzed systems, for example, can achieve excellent deuterium incorporation using readily available deuterium sources like acetone-d6, under mild, air-tolerant conditions.[9]

The subsequent stereoselective reduction of internal alkynes to Z-alkenes is the most critical step for establishing the correct geometry of the double bonds. While classic methods like the use of Lindlar catalysts are effective, newer techniques involving catalytic transfer deuteration with inexpensive deuterium donors are emerging as powerful alternatives that avoid the need for flammable D₂ gas.[10][11][12]

Strategy 2: Direct Hydrogen-Isotope Exchange (HIE)

Direct HIE methods offer a more direct route by exchanging C-H bonds for C-D bonds on an existing ALA or precursor molecule. This can be achieved using transition metal catalysts. For instance, ruthenium complexes have been successfully employed to deuterate the bis-allylic positions of PUFAs.[13] Platinum-on-carbon (Pt/C) can be used for more exhaustive deuteration under hydrothermal conditions with D₂O.[13][14]

While synthetically more concise, HIE methods can present challenges. Achieving high site-selectivity can be difficult, potentially leading to a mixture of isotopologues with deuterium at unintended positions.[10] Furthermore, the harsh conditions required for some HIE reactions may not be compatible with the sensitive polyunsaturated nature of ALA, risking isomerization or degradation.

Diagram 1: General Synthetic Pathways for Deuterated ALA

This diagram outlines the two primary strategic approaches to synthesizing deuterated α-linolenic acid.

Caption: Overview of De Novo vs. Direct Exchange synthesis routes.

Data Summary: Comparison of Synthetic Methods

| Feature | De Novo Synthesis | Direct Hydrogen-Isotope Exchange (HIE) |

| Positional Control | Excellent; precise placement of deuterium. | Variable; can be non-specific, leading to isotopologue mixtures. |

| Isotopic Purity | High; determined by the purity of deuterated precursors. | Can be lower; often requires multiple cycles for high incorporation.[14] |

| Synthetic Steps | Multi-step, complex. | Fewer steps, more direct. |

| Key Advantage | Unambiguous labeling for mechanistic and metabolic studies. | Rapidity and potential for perdeuteration. |

| Key Disadvantage | Labor-intensive and requires specialized precursors. | Lack of precise control, risk of isomerization. |

| Typical Catalysts | Copper, Palladium, Nickel for coupling/reduction.[9][15] | Ruthenium, Platinum for H/D exchange.[13] |

Experimental Protocols & Workflows

The following protocols provide a generalized framework based on established methodologies. Researchers should consult the primary literature for specific substrate and catalyst optimizations.

De Novo Synthesis Workflow: Building D₄-ALA

This workflow targets the synthesis of 11,11,14,14-D₄-α-linolenic acid, a therapeutically relevant isotopologue where both bis-allylic positions are reinforced.

Diagram 2: De Novo Workflow for D₄-α-Linolenic Acid

This diagram illustrates the key transformations in a building-block approach to synthesize D₄-ALA.

Caption: A representative workflow for the de novo synthesis of D₄-ALA.

Protocol 1: Copper-Catalyzed Deuteration of a Terminal Alkyne

This protocol describes the preparation of a deuterated building block, a crucial first step in the de novo synthesis.

-

Reagents & Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon), add the terminal alkyne substrate (1.0 eq), a copper(I) catalyst such as [Cu(DAB)₂]BF₄ (1-5 mol%), and a deuterated solvent like acetone-d₆, which serves as the deuterium source.[9]

-

Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by ¹H NMR by observing the disappearance of the terminal alkyne proton signal (~2-3 ppm).

-

Workup: Upon completion, remove the solvent under reduced pressure. The crude product can often be used directly in the next step or purified by flash chromatography on silica gel.

-

Validation: Confirm deuterium incorporation (>95%) by ¹H NMR (disappearance of the C-H signal) and Mass Spectrometry (observation of the M+1 peak for the deuterated product).

Protocol 2: Stereoselective Reduction of a Triyne Precursor

This protocol outlines the critical step of converting the alkyne backbone into the all-cis alkene structure of ALA.

-

Catalyst Preparation: Prepare a Lindlar catalyst (palladium on calcium carbonate, poisoned with lead) by suspending it in a suitable solvent like ethyl acetate or hexane.

-

Reaction Setup: In a hydrogenation flask, dissolve the deuterated triyne precursor (synthesized from coupling deuterated fragments). Add the prepared Lindlar catalyst (typically 5-10% by weight).

-

Hydrogenation/Deuteration: Purge the flask with H₂ or D₂ gas (depending on whether additional deuterium is desired at the olefinic positions) and maintain a positive pressure (e.g., using a balloon). Stir the reaction vigorously at room temperature.

-

Monitoring: The reaction is highly sensitive and must be carefully monitored by TLC or GC-MS to prevent over-reduction to the alkane. The reaction should be stopped immediately upon the disappearance of the starting material.

-

Workup & Purification: Filter the reaction mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure. Purify the resulting deuterated ALA ester by flash chromatography or preparative HPLC.

-

Final Step (Hydrolysis): If the synthesis was performed on an ester, hydrolyze the ester to the free fatty acid using a base like lithium hydroxide in a methanol/water mixture.[15]

Purification and Analysis

The final deuterated ALA must be rigorously purified and characterized to ensure its suitability for research applications.

-

Purification: High-Performance Liquid Chromatography (HPLC), particularly reverse-phase HPLC, is the method of choice for obtaining high-purity deuterated fatty acids.[7]

-

Analysis:

-

Mass Spectrometry (MS): Confirms the molecular weight and the number of incorporated deuterium atoms. Techniques like GC-MS or LC-MS/MS are used to quantify the labeled fatty acid in biological samples.[6][7]

-

Nuclear Magnetic Resonance (NMR): ¹H NMR is used to confirm the disappearance of specific proton signals at the sites of deuteration. ²H NMR can be used to directly observe the deuterium signals, confirming their location. The characteristic signals for the cis-double bond protons (~5.4 ppm) confirm the stereochemistry.

-

Diagram 3: Mechanism of Enhanced Oxidative Stability

This diagram illustrates the kinetic isotope effect at the core of D-PUFA stability.

Sources

- 1. cedar.wwu.edu [cedar.wwu.edu]

- 2. Small Amounts of Isotope-reinforced Polyunsaturated Fatty Acids Suppress Lipid Autoxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 5. Deuterated Polyunsaturated Fatty Acids Reduce Brain Lipid Peroxidation and Hippocampal Amyloid β-Peptide Levels, Without Discernable Behavioral Effects in an APP/PS1 Mutant Transgenic Mouse Model of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Dual-labeled technique for human lipid metabolism studies using deuterated fatty acid isomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Rapid measurement of deuterium-labeled long-chain fatty acids in plasma by HPLC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. reddit.com [reddit.com]

- 9. mdpi.com [mdpi.com]

- 10. Exploring New Techniques for Precision Deuteration of Alkenes and Alkynes - ProQuest [proquest.com]

- 11. files01.core.ac.uk [files01.core.ac.uk]

- 12. researchgate.net [researchgate.net]

- 13. Controlled Tetradeuteration of Straight‐Chain Fatty Acids: Synthesis, Application, and Insight into the Metabolism of Oxidized Linoleic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Documents download module [ec.europa.eu]

- 15. researchgate.net [researchgate.net]

A Technical Guide to Utilizing α-Linolenic Acid-d5 for In Vivo Metabolic Pathway Analysis

Abstract: This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the application of α-Linolenic Acid-d5 (ALA-d5) as a stable isotope tracer in metabolic studies. We delve into the core principles of stable isotope labeling, detailing its advantages over traditional methods for elucidating the dynamics of the essential omega-3 fatty acid metabolic pathway. This guide offers field-proven insights into experimental design, from animal model selection and dosing strategies to detailed, step-by-step protocols for lipid extraction, sample preparation, and analysis via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). By explaining the causality behind methodological choices and incorporating self-validating steps, this document serves as a practical resource for accurately tracing the bioconversion of ALA to key long-chain polyunsaturated fatty acids such as Eicosapentaenoic Acid (EPA) and Docosahexaenoic Acid (DHA).

The Principle: Tracing Omega-3 Metabolism with Stable Isotopes

Biological Significance of the α-Linolenic Acid Pathway

Alpha-linolenic acid (ALA, 18:3n-3) is an essential plant-derived omega-3 fatty acid, meaning it cannot be synthesized by the human body and must be obtained through diet.[1][2] Its primary biological role is to serve as the metabolic precursor for the synthesis of long-chain omega-3 polyunsaturated fatty acids (PUFAs), most notably Eicosapentaenoic Acid (EPA, 20:5n-3) and Docosahexaenoic Acid (DHA, 22:6n-3).[1][3][4] This conversion occurs through a series of desaturation and elongation enzymatic reactions primarily in the liver.[1][3] EPA and DHA are critical components of cell membranes, particularly in the brain and retina, and are precursors to anti-inflammatory and pro-resolving lipid mediators.[1] However, the efficiency of this endogenous conversion is known to be limited in humans, making the study of its dynamics crucial for nutrition and disease research.[2][5][6]

The Power of Stable Isotope Labeling

To accurately quantify the dynamic movement of molecules through metabolic pathways in vivo, static measurements of substrate concentrations are insufficient.[7] Stable isotope tracers are non-radioactive forms of atoms that contain additional neutrons, increasing their mass without altering their chemical properties.[8][9] When a molecule like ALA is labeled with stable isotopes (e.g., deuterium, ²H), it is treated identically to its unlabeled counterpart by enzymes and transport systems within a biological system.[10] This key feature allows researchers to introduce a "visible" pool of the substrate and trace its metabolic fate with high precision using mass spectrometry, which distinguishes molecules based on their mass-to-charge ratio.[9] This approach offers significant advantages over radiotracers, primarily safety, as stable isotopes are naturally occurring and pose no radiation risk, making them suitable for a wider range of studies, including those in vulnerable populations.[7][11]

α-Linolenic Acid-d5 (ALA-d5) as a Superior Tracer

ALA-d5 is an isotopologue of ALA where five hydrogen atoms on the terminal carbons (C17 and C18) have been replaced with deuterium.[12][13] This specific labeling position is metabolically stable during the desaturation and elongation process that converts ALA to EPA and DHA, ensuring the mass difference is retained in the downstream products.

Key Advantages of ALA-d5:

-

Traceability: The +5 Dalton mass shift allows for the unambiguous differentiation of the administered tracer and its metabolites from the large endogenous pool of unlabeled fatty acids.

-

Safety: As a stable isotope, it is safe for in vivo use in both preclinical and clinical research without the need for specialized radioactive handling and disposal.[11]

-

Quantitative Power: When used with appropriate internal standards, it enables the precise quantification of conversion rates, providing a true measure of pathway flux rather than just static pool sizes.[8][11]

Experimental Design: A Roadmap for In Vivo ALA-d5 Studies

A well-designed tracer study is critical for generating reliable and interpretable data. The following workflow and considerations provide a foundational structure.

High-Level Experimental Workflow

The logical flow of an in vivo ALA-d5 tracer study involves several distinct phases, from preparation to data analysis.

Caption: High-level workflow for an in vivo metabolic study using ALA-d5.

Key Design Considerations

-

Animal Model and Diet: The choice of animal model (e.g., mouse, rat) should be appropriate for the research question. Critically, animals must be acclimated to a standardized diet for at least two weeks. The background fatty acid composition of the diet can significantly influence the conversion of ALA; for example, high levels of omega-6 linoleic acid can competitively inhibit the enzymes required for ALA conversion.[5]

-

Dosing Strategy:

-

Vehicle: ALA-d5 should be dissolved in a suitable, palatable lipid vehicle, such as corn oil or olive oil, to ensure stability and facilitate absorption.[14]

-

Route of Administration: Oral gavage is the most common and physiologically relevant route for studying dietary fatty acid metabolism.[14]

-

Dosage: The dose should be sufficient to generate a detectable signal above the natural isotopic background but not so large as to perturb the normal metabolic state (a "tracer" dose, not a "pharmacological" dose). A typical starting point for a mouse study might be in the range of 10-50 mg/kg body weight.

-

-

Study Timeline and Sample Collection: The timeline depends on the metabolic questions. For absorption and initial distribution, early time points (e.g., 2, 4, 8 hours) are necessary. To measure conversion to EPA and DHA, which is a slower process, later time points (e.g., 24, 48, 72 hours) are required. Blood (plasma), liver (the primary site of conversion), and target tissues (e.g., brain, adipose) should be collected, flash-frozen in liquid nitrogen, and stored at -80°C to prevent lipid degradation.[14]

Core Methodologies: From Tissue to Data

This section provides a detailed, self-validating protocol for the quantification of ALA-d5 and its metabolites from biological samples.

Step-by-Step Protocol: Sample Preparation and Lipid Extraction

This protocol is a synthesized methodology based on common lipidomics practices.[15][16]

-

Tissue Homogenization:

-

Weigh approximately 20-50 mg of frozen tissue or 50-100 µL of plasma into a 2 mL glass tube suitable for homogenization.

-

Add 1 mL of ice-cold PBS (Phosphate-Buffered Saline).

-

Homogenize the tissue thoroughly using a bead beater or probe sonicator. Keep the sample on ice throughout to minimize enzymatic activity.

-

-

Internal Standard Spiking (Self-Validation Step):

-

Causality: This is the most critical step for accurate quantification. An internal standard (IS) that is chemically similar to the analytes but not naturally present in the sample is added in a known amount to every sample before extraction.[15] This IS accounts for any sample loss during the multi-step extraction and derivatization process. By measuring the final ratio of the analyte to the IS, one can calculate the initial amount of the analyte with high precision.

-

Procedure: Add a known quantity (e.g., 10 µL of a 10 µg/mL solution) of a suitable IS, such as Heptadecanoic Acid (C17:0) or a deuterated lipid not involved in the ALA pathway (e.g., C16:0-d4 ). Commercial lipid standard mixes are available from suppliers like Avanti Polar Lipids.[16][17][18]

-

-

Lipid Extraction (Folch Method):

-

Causality: The chloroform:methanol solvent system is highly effective at disrupting cell membranes and creating a biphasic system that partitions lipids away from water-soluble components.

-

Procedure:

-

To the 1 mL of homogenate, add 4 mL of a 2:1 (v/v) chloroform:methanol mixture.

-

Vortex vigorously for 2 minutes and let stand at room temperature for 20 minutes to ensure complete extraction.

-

Add 1 mL of 0.9% NaCl solution to induce phase separation.

-

Vortex again for 1 minute and centrifuge at 2,000 x g for 10 minutes.

-

Carefully collect the lower organic layer (containing the lipids) using a glass Pasteur pipette and transfer to a new glass tube.

-

-

-

Saponification and Derivatization to FAMEs:

-

Causality: Most fatty acids in tissues are esterified in complex lipids (triglycerides, phospholipids). Saponification (alkaline hydrolysis) is required to cleave these ester bonds and liberate the free fatty acids.[15] Subsequent derivatization, typically to Fatty Acid Methyl Esters (FAMEs), is performed to improve their volatility and chromatographic behavior for MS analysis.

-

Procedure:

-

Evaporate the chloroform from the extracted lipids under a gentle stream of nitrogen.

-

Add 1 mL of 0.5 M methanolic KOH. Cap the tube tightly.

-

Heat at 60°C for 30 minutes.

-

Cool to room temperature. Add 1 mL of 14% boron trifluoride (BF₃) in methanol.

-

Re-cap and heat at 60°C for another 30 minutes to methylate the fatty acids.

-

Cool, add 1 mL of hexane and 1 mL of water. Vortex and centrifuge.

-

Collect the upper hexane layer containing the FAMEs and transfer to a clean vial for LC-MS/MS analysis. Dry down under nitrogen and reconstitute in a suitable injection solvent (e.g., 100 µL of acetonitrile/isopropanol).

-

-

LC-MS/MS Analysis

A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is the gold standard for this type of targeted quantitative analysis due to its exceptional sensitivity and selectivity.[19]

Table 1: Example LC-MS/MS Parameters for ALA-d5 and Metabolites (Note: These are theoretical values. Optimal parameters must be determined empirically on the specific instrument used. Assumes analysis of free fatty acids in negative ion mode.)

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Rationale for Transition |

| ALA (endogenous) | 277.2 | 277.2 | Non-fragmented precursor for quantification |

| ALA-d5 (tracer) | 282.2 | 282.2 | Non-fragmented precursor, +5 Da shift |

| EPA (endogenous) | 301.2 | 257.2 | Loss of CO₂ (carboxyl group) |

| EPA-d5 (metabolite) | 306.2 | 262.2 | Loss of CO₂, retains d5 label |

| DHA (endogenous) | 327.2 | 283.2 | Loss of CO₂ (carboxyl group) |

| DHA-d5 (metabolite) | 332.2 | 288.2 | Loss of CO₂, retains d5 label |

| C17:0 (Internal Std) | 269.2 | 269.2 | Non-fragmented precursor for quantification |

Visualizing the Metabolic Journey

The conversion of ALA to DHA is a multi-step enzymatic process. The deuterium label on the terminal methyl group of ALA-d5 is retained throughout this entire cascade.

Caption: Metabolic conversion pathway of ALA-d5 to EPA-d5 and DHA-d5.

Data Analysis and Interpretation

-

Generate Standard Curves: For absolute quantification, create a standard curve by plotting the peak area ratio (unlabeled analyte / internal standard) against known concentrations of unlabeled standards.

-

Calculate Isotope Enrichment: The primary outcome is the amount of the deuterated tracer and its metabolites in a given tissue. This is calculated by comparing the peak area of the deuterated species (e.g., EPA-d5) to that of its endogenous, unlabeled counterpart (e.g., EPA).

-

Enrichment (%) = [Area(EPA-d5) / (Area(EPA) + Area(EPA-d5))] x 100

-

-

Determine Conversion Rates: By analyzing the enrichment at different time points, the rate of appearance (Ra) of the metabolites can be calculated. This provides a dynamic measure of the metabolic flux through the pathway.

-

Common Pitfalls:

-

Low Conversion: The conversion of ALA to DHA is naturally very low.[5][20] This necessitates a highly sensitive LC-MS/MS method to detect the small amounts of DHA-d5 that are formed.

-

Matrix Effects: Biological matrices can suppress or enhance the ionization of analytes. The use of a stable isotope-labeled internal standard is the most effective way to correct for these effects.[15]

-

Contamination: Fatty acids are ubiquitous. Ensure the use of high-purity solvents and glassware to avoid background contamination.

-

Conclusion

α-Linolenic Acid-d5 is an invaluable tool for metabolic research, enabling the safe and precise interrogation of the omega-3 fatty acid biosynthetic pathway.[21] By combining a robust in vivo experimental design with meticulous sample preparation and sensitive LC-MS/MS analysis, researchers can move beyond static measurements to quantify the true dynamics of fatty acid conversion. This approach provides critical insights into how nutrition, genetics, and pharmacological interventions modulate the endogenous production of health-promoting omega-3 PUFAs like EPA and DHA.

References

- The Impact of Stable Isotope Tracers on Metabolic Research. (n.d.).

-

Valenzuela, R., et al. (2022). Current Insights into the Effects of Dietary α-Linolenic Acid Focusing on Alterations of Polyunsaturated Fatty Acid Profiles in Metabolic Syndrome. MDPI. [Link]

-

Bier, D.M. (1982). The use of stable isotopes in metabolic investigation. Bailliere's Clinical Endocrinology and Metabolism. [Link]

-

Perva, I.T., et al. (2023). Metabolic pathway of EPA and DHA biosynthesis from ALA via desaturation and elongation steps. ResearchGate. [Link]

-

Sissener, N.H., et al. (2016). Regulation of the Omega-3 Fatty Acid Biosynthetic Pathway in Atlantic Salmon Hepatocytes. PLOS ONE. [Link]

-

Wilkinson, D.J., et al. (2015). Principles of stable isotope research – with special reference to protein metabolism. Journal of Physiology-Paris. [Link]

-

Technology Networks. (2025). The Role of Stable Isotope Tracers in Skeletal Muscle Metabolism Research. Retrieved from technologynetworks.com. [Link]

-

Cambridge Bioscience. (n.d.). α-Linolenic Acid ethyl ester-d5. Retrieved from bioscience.co.uk. [Link]

-

Examine.com. (2022). What impacts the conversion of alpha-linolenic acid to DHA and EPA? Retrieved from examine.com. [Link]

-

Yuan, Q., et al. (2023). The review of alpha‐linolenic acid: Sources, metabolism, and pharmacology. ResearchGate. [Link]

-

Burdge, G.C., & Calder, P.C. (2005). Metabolism of alpha-linolenic acid in humans. ResearchGate. [Link]

-

Pinnick, K.E., et al. (2018). Measuring Human Lipid Metabolism Using Deuterium Labeling: In Vivo and In Vitro Protocols. PubMed. [Link]

-

Emken, E.A., et al. (1992). Human metabolic studies with deuterated alpha-linolenic acid. Nutrition. [Link]

-

Pinnick, K.E., et al. (2018). Measuring Human Lipid Metabolism Using Deuterium Labeling: In Vivo and In Vitro Protocols. ResearchGate. [Link]

-

Avanti Polar Lipids. (n.d.). Deuterated Phospholipids. Retrieved from avantilipids.com. [Link]

-

Burdge, G.C. (2004). Alpha-linolenic acid metabolism in men and women: nutritional and biological implications. Current Opinion in Clinical Nutrition and Metabolic Care. [Link]

-

Li, M., et al. (2022). A lipidomics platform to analyze the fatty acid compositions of non-polar and polar lipid molecular species from plant tissues. PubMed Central. [Link]

-

Avanti Polar Lipids. (n.d.). Highest Purity Lipids for Scientific Research. Retrieved from avantilipids.com. [Link]

-

Avanti Polar Lipids. (2018). Mass Spectrometric Quantitation in Lipidomic Studies. YouTube. [Link]

-

Burdge, G.C., & Calder, P.C. (2005). Metabolism of α-linolenic acid in humans. ResearchGate. [Link]

-

Kuda, O., et al. (2013). Liquid chromatography – high resolution mass spectrometry analysis of fatty acid metabolism. PubMed Central. [Link]

-

Shimadzu. (n.d.). LC/MS/MS Method Package for Short Chain Fatty Acids. Retrieved from shimadzu.com. [Link]

-

LCGC International. (2024). LC–MS/MS System Developed for Fatty Acid Analysis. Retrieved from chromatographyonline.com. [Link]

-

Hancu, G., et al. (2024). Development and Validation of a New LC-MS/MS Method for the Assay of Plasmatic Peripheral Short- and Medium-Chain Fatty Acids for Metabolomics Applications. MDPI. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Regulation of the Omega-3 Fatty Acid Biosynthetic Pathway in Atlantic Salmon Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. examine.com [examine.com]

- 6. Alpha-linolenic acid metabolism in men and women: nutritional and biological implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The use of stable isotopes in metabolic investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Applications of Stable Isotope Labeling in Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 9. Principles of stable isotope research – with special reference to protein metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Exploring Stable Isotope Tracers in Protein Metabolism | Technology Networks [technologynetworks.com]

- 11. ckisotopes.com [ckisotopes.com]

- 12. caymanchem.com [caymanchem.com]

- 13. cdn.caymanchem.com [cdn.caymanchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. A lipidomics platform to analyze the fatty acid compositions of non-polar and polar lipid molecular species from plant tissues: Examples from developing seeds and seedlings of pennycress (Thlaspi arvense) - PMC [pmc.ncbi.nlm.nih.gov]

- 17. sigmaaldrich.cn [sigmaaldrich.cn]

- 18. avantiresearch.com [avantiresearch.com]

- 19. Choosing the Right LC-MS Platform for Fatty Acid Analysis - Creative Proteomics [creative-proteomics.com]

- 20. researchgate.net [researchgate.net]

- 21. Human metabolic studies with deuterated alpha-linolenic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

The Compass of Discovery: A Technical Guide to Preliminary Studies Using α-Linolenic Acid-d5

For the modern researcher in lipidomics and drug development, precision is not merely a goal; it is the bedrock upon which all discovery is built. In the intricate world of fatty acid metabolism, where endogenous and exogenous molecules intermingle, the ability to distinguish and accurately quantify specific analytes is paramount. This guide illuminates the path for leveraging α-Linolenic Acid-d5 (ALA-d5), a deuterated stable isotope-labeled internal standard, to navigate the complexities of preliminary metabolic studies. Herein, we move beyond rote protocols to dissect the causality behind experimental choices, ensuring a robust and self-validating analytical system.

Section 1: The Principle of Isotopic Dilution - Why ALA-d5 is Your North Star

The quantitative accuracy of mass spectrometry-based lipidomics hinges on the ability to correct for analyte loss during sample preparation and variations in instrument response. This is where the principle of stable isotope dilution (SID) becomes indispensable. By introducing a known quantity of a stable isotope-labeled version of the analyte, in this case, ALA-d5, at the very beginning of the workflow, we create an ideal internal standard.

Causality in Choice: Why is ALA-d5 superior to a structurally similar but non-isotopic internal standard?

-

Near-Identical Physicochemical Properties: ALA-d5 and its endogenous counterpart, α-Linolenic Acid (ALA), exhibit virtually identical behavior during extraction, derivatization, and chromatographic separation. This ensures that any loss of the native analyte is mirrored by a proportional loss of the internal standard.

-

Co-elution and Ionization Correction: As the two compounds co-elute from the liquid chromatography (LC) column and enter the mass spectrometer (MS) ion source simultaneously, the deuterated standard experiences the same ionization efficiency (or suppression/enhancement) as the native analyte. This allows for a highly accurate ratio-based quantification, mitigating the impact of matrix effects.

The use of ALA-d5 transforms a potentially variable measurement into a robust, ratiometric analysis, providing a constant reference point throughout the experimental journey.

Section 2: Navigating the Metabolic Maze: ALA-d5 as a Tracer

Beyond its role as an internal standard for quantifying endogenous ALA, ALA-d5 serves as a powerful tracer to elucidate the metabolic fate of its parent compound. Alpha-linolenic acid is the precursor to the long-chain omega-3 polyunsaturated fatty acids (PUFAs), eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA), which are crucial for human health. However, the efficiency of this conversion is a subject of intense research.

By administering ALA-d5 to a biological system (e.g., cell culture or in vivo model), researchers can track the appearance of deuterated metabolites, such as EPA-d5 and DHA-d5, over time. This provides a direct measure of the conversion efficiency, unconfounded by the existing endogenous pools of these fatty acids.

The Metabolic Pathway of α-Linolenic Acid

The conversion of ALA to EPA and DHA is a multi-step enzymatic process primarily occurring in the endoplasmic reticulum and peroxisomes. The key enzymes involved are desaturases (which introduce double bonds) and elongases (which extend the carbon chain).

A comprehensive workflow for studies using ALA-d5.

Step-by-Step Methodologies

The choice of extraction method is critical and depends on the sample matrix and the polarity of the lipids of interest. The Folch and Matyash methods are two of the most widely used for their efficiency in extracting a broad range of lipids.

| Extraction Method | Principle | Advantages | Disadvantages |

| Folch | Biphasic liquid-liquid extraction using chloroform/methanol/water. Lipids partition into the lower chloroform layer. | Considered a "gold standard" with high recovery for a wide range of lipids. [1] | Uses toxic chloroform; the lower layer can be more difficult to collect. [1] |

| Matyash | Biphasic liquid-liquid extraction using methyl-tert-butyl ether (MTBE)/methanol/water. Lipids partition into the upper MTBE layer. | Safer solvent (MTBE); easier collection of the upper phase; comparable extraction efficiency to Folch for many lipid classes. [1][2] | May have lower recovery for some polar lipids like lysophosphatidylcholines compared to Folch. [2] |

Protocol: Lipid Extraction from Plasma (Adapted from Folch)

-

Aliquoting and Spiking: To a 2 mL polypropylene tube, add 100 µL of plasma. Add a known amount of ALA-d5 internal standard solution (e.g., 10 µL of a 10 µg/mL solution in methanol).

-

Solvent Addition: Add 1.5 mL of a 2:1 (v/v) chloroform:methanol solution. Vortex vigorously for 1 minute.

-

Phase Separation: Add 300 µL of LC-MS grade water. Vortex for 30 seconds and then centrifuge at 2,000 x g for 10 minutes at 4°C to induce phase separation.

-

Collection: Carefully aspirate the upper aqueous layer. Transfer the lower organic layer containing the lipids to a new tube, avoiding the protein interface.

-

Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen at 30-40°C.

-

Reconstitution: Reconstitute the dried lipid extract in 100 µL of a suitable solvent for LC-MS analysis (e.g., 90:10 acetonitrile:isopropanol).

For targeted quantification of ALA and its metabolites, a triple quadrupole (QqQ) mass spectrometer coupled with an ultra-high-performance liquid chromatography (UHPLC) system is the platform of choice. This setup allows for highly sensitive and selective detection using Multiple Reaction Monitoring (MRM).

Rationale for Analytical Choices:

-

Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm) is commonly used for separating fatty acids based on their hydrophobicity. [3]* Mobile Phase: A binary gradient of an aqueous phase (A) and an organic phase (B) is employed.

-

Phase A: Water with a modifier like 0.1% formic acid or 5-10 mM ammonium acetate. The modifier aids in the ionization of the fatty acids. [3] * Phase B: A mixture of organic solvents such as acetonitrile and isopropanol. Isopropanol is crucial for eluting highly nonpolar lipids.

-

-

Ionization: Electrospray ionization (ESI) in negative ion mode is typically used for fatty acids as the carboxyl group readily deprotonates to form [M-H]⁻ ions. [3] Typical LC-MS/MS Parameters:

| Parameter | Setting | Rationale |

| LC Column | C18, 1.7 µm, 2.1x100 mm | Good retention and separation of fatty acids. |

| Mobile Phase A | Water + 0.1% Formic Acid | Acidifies mobile phase to promote protonation for positive ion mode, or can be used in negative ion mode. Ammonium acetate is an alternative for enhancing negative ion signal. [3] |

| Mobile Phase B | Acetonitrile/Isopropanol (90:10) | Strong organic solvent for eluting hydrophobic lipids. |

| Flow Rate | 0.3 - 0.5 mL/min | Compatible with standard ESI sources. |

| Injection Volume | 5 - 10 µL | Balances sensitivity with potential for column overload. |

| Ionization Mode | Negative ESI | Fatty acids readily form [M-H]⁻ ions. [3] |

| Capillary Voltage | 3.0 - 4.5 kV | Optimizes the electrospray process. |

| Source Temp. | 120 - 150 °C | Aids in desolvation. |

| Desolvation Temp. | 350 - 500 °C | Efficiently removes solvent from droplets. |

MRM Transitions for Target Analytes:

The specificity of a QqQ mass spectrometer is achieved by selecting a precursor ion (Q1) and a specific product ion (Q3) for each analyte. The following are typical MRM transitions for ALA and its deuterated forms.

| Compound | Precursor Ion (Q1) [M-H]⁻ (m/z) | Product Ion (Q3) (m/z) | Collision Energy (eV) |

| α-Linolenic Acid (ALA) | 277.2 | 277.2 (quantifier), 59.0 (qualifier) | 10-15 |

| α-Linolenic Acid-d5 (ALA-d5) | 282.2 | 282.2 (quantifier), 64.0 (qualifier) | 10-15 |

| Eicosapentaenoic Acid (EPA) | 301.2 | 301.2 (quantifier), 257.2 (qualifier) | 10-15 |

| Docosahexaenoic Acid (DHA) | 327.2 | 327.2 (quantifier), 283.2 (qualifier) | 12-18 |

Note: The exact m/z values and collision energies should be optimized for the specific instrument used.

Section 4: Ensuring Trustworthiness - A Self-Validating System

The integrity of your data relies on a robustly validated method. Key validation parameters to assess include:

-

Linearity: A calibration curve should be constructed using a series of standards with known concentrations of the native analyte and a constant concentration of the internal standard. A linear response with a correlation coefficient (r²) > 0.99 is expected.

-

Accuracy and Precision: Assessed by analyzing quality control (QC) samples at multiple concentration levels. Accuracy should be within ±15% of the nominal value, and precision (expressed as the relative standard deviation, RSD) should be <15%.

-

Recovery and Matrix Effects:

-

Extraction Recovery: Determined by comparing the response of an analyte spiked into a sample before extraction to the response of an analyte spiked after extraction. A consistent and high recovery (>80%) is desirable.

-

Matrix Effect: Evaluated by comparing the response of an analyte in a post-extraction spiked sample to the response in a neat solution. This assesses the degree of ion suppression or enhancement caused by co-eluting matrix components. The internal standard is crucial for correcting these effects.

-

Conclusion

The use of α-Linolenic Acid-d5 is more than a technical choice; it is a commitment to analytical rigor. By serving as both a stable isotope-labeled internal standard and a metabolic tracer, it provides a dual capability to accurately quantify endogenous levels of ALA and to dynamically track its conversion to vital long-chain omega-3 fatty acids. The methodologies outlined in this guide, when executed with an understanding of the underlying scientific principles, empower researchers to generate high-quality, reproducible data. This, in turn, accelerates the journey from preliminary investigation to profound discovery in the fields of nutrition, disease pathology, and drug development.

References

-

Serafim, V., Tiugan, D. A., Andreescu, N., Mihailescu, A., Paul, C., Velea, I., Puiu, M., & Niculescu, M. D. (2019). Development and Validation of a LC–MS/MS-Based Assay for Quantification of Free and Total Omega 3 and 6 Fatty Acids from Human Plasma. Molecules, 24(2), 324. [Link]

-

Burdge, G. C., & Wootton, S. A. (2002). Conversion of alpha-linolenic acid to eicosapentaenoic, docosapentaenoic and docosahexaenoic acids in young women. British Journal of Nutrition, 88(4), 411-420. [Link]

-

Goyens, P. L., Spilker, M. E., Zock, P. L., Katan, M. B., & Mensink, R. P. (2006). Conversion of α-linolenic acid in humans is influenced by the absolute amounts of α-linolenic acid and linoleic acid in the diet and not by their ratio. The American Journal of Clinical Nutrition, 84(1), 44-53. [Link]

-

Ulmer, C. Z., Yost, R. A., & Garrett, T. J. (2018). Optimization of Folch, Bligh-Dyer, and Matyash Sample-to-Extraction Solvent Ratios for Human Plasma-Based Lipidomics Studies. Analytical Chemistry, 90(24), 14144-14151. [Link]

-

Reis, A., Rudnitskaya, A., & Blackburn, G. J. (2017). A review of the current evidence for the value of lipidomics to nutrition. Journal of the American College of Nutrition, 36(3), 223-233. [Link]

-